molecular formula C11H12F3NOS B13187584 1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one

Cat. No.: B13187584
M. Wt: 263.28 g/mol
InChI Key: UREBGVVUNJWDAC-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imino group and a thiolan-1-one structure

Preparation Methods

The synthesis of 1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)aniline and thiophosgene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the imino-thiolane structure.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

    Major Products:

Scientific Research Applications

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity under various conditions.

Mechanism of Action

The mechanism by which 1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and signal transduction.

    Detailed Mechanism: The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the imino-thiolane structure allows for specific interactions with target proteins, leading to changes in their function.

Comparison with Similar Compounds

1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 2-((3-(trifluoromethyl)phenyl)imino)-1,3-thiazolidin-4-one and 1-{[4-(trifluoromethyl)phenyl]hydrazine hydrochloride.

    Uniqueness: The presence of the trifluoromethyl group and the imino-thiolane structure provides distinct chemical properties, such as increased stability and reactivity, making it more versatile in various applications.

Properties

Molecular Formula

C11H12F3NOS

Molecular Weight

263.28 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]iminothiolane 1-oxide

InChI

InChI=1S/C11H12F3NOS/c12-11(13,14)9-3-5-10(6-4-9)15-17(16)7-1-2-8-17/h3-6H,1-2,7-8H2

InChI Key

UREBGVVUNJWDAC-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC=C(C=C2)C(F)(F)F)(=O)C1

Origin of Product

United States

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